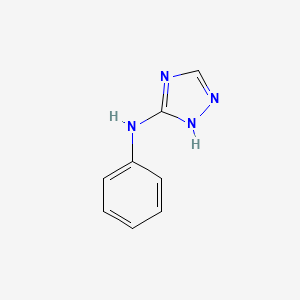

N-phenyl-1H-1,2,4-triazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-2-4-7(5-3-1)11-8-9-6-10-12-8/h1-6H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAXEDQVCSLSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308639 | |

| Record name | N-phenyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-53-6 | |

| Record name | NSC206144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-phenyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Phenyl 1h 1,2,4 Triazol 5 Amine and Its Derivatives

General Synthetic Strategies for 1,2,4-Triazol-5-amines

Cyclization reactions represent the most fundamental approach to constructing the 1,2,4-triazole (B32235) core. These methods typically involve the condensation of a nitrogen-rich backbone with a one-carbon electrophilic component to form the five-membered ring.

A primary route to 1,2,4-triazoles involves the reaction of hydrazine (B178648) derivatives with various electrophiles. rsc.orgorganic-chemistry.org A common strategy is the cyclization of substituted amidrazones or related intermediates. For instance, the reaction of hydrazines with nitriles can lead to the formation of the triazole ring. rsc.org A base-mediated annulation of nitriles with hydrazines has been shown to produce 1,3,5-trisubstituted 1,2,4-triazoles in good to excellent yields, demonstrating tolerance for various functional groups. rsc.org

Another well-established method involves the reaction of hydrazine derivatives with compounds containing a C=N bond, such as in hydrazonoyl halides, which serve as precursors for nitrile imines in 1,3-dipolar cycloadditions. researchgate.net Furthermore, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a pathway to substituted pyrazoles through an unexpected C-N bond cleavage and intramolecular cyclization, highlighting the complex reactivity of hydrazine derivatives. organic-chemistry.org Electro-oxidative cyclization of hydrazones with amines has also been reported as a method to synthesize 1,2,4-triazole derivatives. nih.gov

A general and efficient two-step, one-pot protocol has been developed to synthesize diversely substituted 3-amino-1,2,4-triazoles. nih.gov This convergent method allows for variation at the N-1 position and the 3-amino substituent, starting from either thiourea (B124793) or thiosemicarbazide (B42300) derivatives. nih.gov

Table 1: Examples of Electrophiles Used with Hydrazine Derivatives for Triazole Synthesis

| Hydrazine Derivative | Electrophile | Catalyst/Conditions | Product Type |

| Phenylhydrazine | Nitriles | Base-mediated | 1,3,5-Trisubstituted 1,2,4-triazoles rsc.org |

| Hydrazonoyl halides | Oximes | Triethylamine | 1,3,5-Trisubstituted 1,2,4-triazoles organic-chemistry.org |

| Hydrazines | Alkynes | Rhodium catalyst | Highly substituted pyrazoles organic-chemistry.org |

| Aryl hydrazines | Paraformaldehyde, NH₄OAc, Alcohols | Electrochemical | 1,5-Disubstituted 1,2,4-triazoles organic-chemistry.org |

| 1-Phenylthiourea | Trimethyl orthoformate | Heat | 3-Amino-1,2,4-triazoles nih.gov |

Aminoguanidine (B1677879) is a key building block for the synthesis of 3-amino-1,2,4-triazoles. The reaction of aminoguanidine bicarbonate with carboxylic acids is a direct and widely used method. mdpi.comufv.br This condensation typically proceeds under acidic catalysis and often requires heating. mdpi.comresearchgate.net The process involves the initial formation of a guanyl hydrazide intermediate, which then undergoes acid-catalyzed cyclization to form the triazole ring. mdpi.com

Microwave-assisted synthesis has emerged as an efficient and "green" alternative, significantly reducing reaction times and often improving yields, especially for volatile carboxylic acids when performed in sealed vials. mdpi.comresearchgate.net For example, the direct condensation of various aliphatic and aromatic carboxylic acids with aminoguanidine bicarbonate under microwave irradiation has been successfully developed. mdpi.com An older, yet effective, method involves heating aminoguanidine bicarbonate with formic acid to produce 3-amino-1,2,4-triazole in high yield. orgsyn.orggoogle.com

The synthesis of 3(5)-pyridyl-substituted 5(3)-amino-1,2,4-triazoles has been optimized by reacting pyridine (B92270) carboxylic acids with aminoguanidine hydrocarbonate in the presence of hydrochloric acid, which shortens the synthesis time and improves the yield. google.com The choice of reaction pathway can also depend on the nucleophilicity of other reactants involved, as seen in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org

Table 2: Synthesis of 3-Substituted-5-amino-1,2,4-triazoles using Aminoguanidine Bicarbonate

| Carboxylic Acid | Conditions | Yield | Reference |

| Acetic Acid | Reflux, 22 h | 85% | ufv.br |

| Benzoic Acid | Reflux | N/A | ufv.br |

| Formic Acid | Heat to 120°C, 5 h | 95-97% | orgsyn.org |

| Various Aliphatic Acids | Microwave, Acid Catalysis | Good to Excellent | mdpi.com |

| Pyridine Carboxylic Acids | HCl, Heat to 165-180°C | Improved Yield | google.com |

Thiocarbohydrazide (B147625) is a versatile reagent for synthesizing 1,2,4-triazole-3-thiones or 4-amino-1,2,4-triazole-3-thiols, which are important precursors for various functionalized triazoles. researchgate.netnih.gov The reaction of thiocarbohydrazide with substituted benzoic acids, typically by heating or fusion, leads to the formation of 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiols. researchgate.netutar.edu.my These compounds can then be further modified. For example, the primary amino group can be condensed with aldehydes to form Schiff bases. researchgate.net

The general route involves the initial condensation of the benzoic acid with thiocarbohydrazide to form an intermediate which then cyclizes with the elimination of water. researchgate.netrsc.org This method has been used to synthesize a variety of derivatives, including those with sugar moieties by reacting thiocarbohydrazide with lactones. rsc.org The resulting triazole-thiones exist in tautomeric equilibrium with the corresponding mercapto-triazoles. researchgate.net

Table 3: Examples of 1,2,4-Triazoles Synthesized from Thiocarbohydrazide

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Thiocarbohydrazide | Substituted Benzoic Acids | Fusion | 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol | researchgate.net |

| Thiocarbohydrazide | Indole-3-acetic acid | Fusion, 160-170°C | 4-Amino-5-(indol-3-ylmethyl)-4H-1,2,4-triazole-3-thiol | utar.edu.my |

| Thiocarbohydrazide | Acetic Acid | Reflux | 4-Amino-5-methyl-4H-1,2,4-triazole-3-thione | nih.gov |

| Thiocarbohydrazide | 2-(Coumarin-4-yl)acetic acid | Refluxing POCl₃ | 4-((4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-one | nih.gov |

Once the 1,2,4-triazole ring is formed, further derivatization can be achieved by modifying the functional groups attached to the core. This is a common strategy to create libraries of related compounds for structure-activity relationship studies.

Amidoalkylation is a method to introduce an alkyl group bearing an amide functionality onto a nucleophilic atom. In the context of 3-amino-1,2,4-triazole, this reaction can be used to functionalize the amino group. The Mannich reaction is a classic example of amidoalkylation, where an amine, formaldehyde (B43269), and a compound containing an active hydrogen are condensed.

For instance, Schiff bases derived from 4-amino-1,2,4-triazole-3-thiones can react with formaldehyde and a secondary amine like morpholine (B109124) to afford N-Mannich bases. researchgate.net This introduces a morpholinomethyl group onto the triazole ring. researchgate.net Similarly, amide-functionalized 1,2,4-triazol-5-amines have been synthesized through a multi-step process that involves creating the core and then performing aminolysis on an ester intermediate to introduce the desired amide functionality. nih.gov This indirect approach was necessary because direct amide coupling was hindered by the reactivity of the triazole's N1-atom. nih.gov

Functionalization of Pre-existing 1,2,4-Triazole Cores

Challenges and Advances in Amide Moiety Introduction for Structure-Activity Relationship Studies

The introduction of an amide moiety into triazole-containing compounds is a critical step for structure-activity relationship (SAR) studies, as this functional group can significantly influence the molecule's biological activity. pensoft.net The amide group, with its ability to act as both a hydrogen bond donor and acceptor, often mimics the peptide bond, allowing these molecules to interact with biological targets like enzymes and receptors. nih.govnih.gov

However, the synthesis of these amide derivatives is not without its challenges. One significant hurdle is the potential for diminished or completely abolished biological activity upon replacing a native amide bond with a 1,2,3-triazole ring, indicating that the triazole is not a universal bioisostere for a trans-amide bond. nih.gov Furthermore, the solubility of resulting triazole derivatives can be problematic, with some compounds showing low solubility in common solvents, which complicates their purification and biological evaluation. nih.gov

Recent advancements have focused on overcoming these challenges. For instance, replacing a photoisomerizable trans-diene bridge with more stable amide and ester linkers has successfully led to the visualization of neurofibrillary tangles in Alzheimer's disease research. nih.gov Additionally, the strategic placement of the amide-to-triazole substitution has been shown to enhance metabolic stability and maintain receptor subtype selectivity in peptides. nih.gov Researchers are also exploring different synthetic routes and modifications to improve the solubility and biological activity of these compounds, such as incorporating various substituents on the benzothiazole (B30560) and phenyl rings. nih.gov

A series of novel 1,2,4-triazole derivatives incorporating a 2-(2,3-dimethylaminobenzoic acid) moiety were synthesized by reacting carbothioamide derivatives with hydrazine hydrate, followed by a coupling reaction with mefenamic acid. pensoft.net This highlights the ongoing efforts to create diverse libraries of triazole amides for extensive SAR studies.

Specific Approaches for N-Arylated 1,2,4-Triazol-5-amines

The N-arylation of 1,2,4-triazol-5-amines is a key transformation for creating a diverse range of compounds with potential therapeutic applications. Various synthetic strategies have been developed to achieve this, each with its own advantages and limitations.

Multi-step Syntheses from Aromatic Anilines (e.g., 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines)

A common and versatile method for synthesizing N-arylated 1,2,4-triazol-5-amines involves multi-step reaction sequences starting from readily available aromatic anilines. These synthetic routes typically involve the construction of the triazole ring followed by or concurrent with the introduction of the N-aryl group.

For example, the synthesis of 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines can be achieved through a sequence of reactions. While the specific steps can vary, a general approach might involve the reaction of an aniline (B41778) with a suitable precursor to form an intermediate that can then be cyclized to the desired triazole. The introduction of the benzyl (B1604629) group can be accomplished at different stages of the synthesis. These multi-step approaches offer the flexibility to introduce a wide variety of substituents on both the aryl ring and the triazole core, allowing for extensive structure-activity relationship (SAR) studies. libretexts.org

Complementary Pathways Involving N-Arylsuccinimides and Aminoguanidine Hydrochloride

An alternative and complementary approach for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been developed, which is particularly useful when dealing with less nucleophilic aromatic amines. rsc.org This method utilizes N-arylsuccinimides and aminoguanidine hydrochloride as key starting materials. rsc.org

The process involves the initial preparation of N-arylsuccinimides, which are then reacted with aminoguanidine hydrochloride under microwave irradiation to yield the target 1,2,4-triazole derivatives. This pathway effectively circumvents the challenges associated with the low reactivity of certain aromatic amines in other synthetic routes. The choice between this method and others often depends on the nucleophilicity of the amine being used. rsc.org

Green Chemistry Approaches and Catalytic Methods in Triazole Synthesis

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for the rapid and efficient synthesis of heterocyclic compounds, including 1,2,4-triazoles. acs.orgorganic-chemistry.org This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. acs.orgdergipark.org.tr

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of N-phenyl-1H-1,2,4-triazol-5-amine and its derivatives. For instance, the cyclization of thiourea derivatives to form N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide has been achieved in just 2 minutes under microwave irradiation. acs.org Another example is the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, which proceeds smoothly under microwave conditions with excellent functional-group tolerance. organic-chemistry.org

Furthermore, microwave-assisted synthesis has been effectively employed in multi-component reactions to construct complex triazole-containing molecules. A notable example is the synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles, which was achieved in high yields with a reaction time of only 15 minutes under microwave irradiation. nih.govbeilstein-journals.org The use of sealed reaction vessels in microwave synthesis also allows for the use of volatile starting materials and can lead to high reaction yields. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Triazole Derivative

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 12 hours | 15 minutes | nih.govbeilstein-journals.org |

| Yield | 91% | 95% | nih.govbeilstein-journals.org |

Transition Metal-Catalyzed Reactions (e.g., C-H Arylation, Ullmann-type Coupling for related triazoles)

Transition metal-catalyzed reactions have become indispensable tools for the synthesis and functionalization of triazole rings, offering efficient and selective methods for forming carbon-carbon and carbon-nitrogen bonds. rsc.orgnih.gov These methods often provide access to compounds that are difficult to prepare using traditional synthetic routes.

C-H Arylation: Direct C-H arylation has emerged as a powerful strategy for the functionalization of triazole rings. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic routes and improving atom economy. rsc.org Palladium catalysts have been widely used for the C-5 arylation of 1,2,3-triazoles, allowing for the synthesis of multisubstituted triazoles in good to excellent yields. nih.gov The regioselectivity of the arylation can often be controlled by the choice of catalyst and reaction conditions. For instance, palladium-catalyzed reactions of imidazo[2,1-b]thiazole (B1210989) with aryl halides tend to favor arylation at the C-5 position, which is the most nucleophilic site. nih.gov

Ullmann-type Coupling: The Ullmann-type coupling reaction is a classic method for the formation of C-N bonds and has been successfully applied to the N-arylation of triazoles. researchgate.netrsc.org This reaction typically involves the use of a copper catalyst to couple an aryl halide with a nitrogen-containing heterocycle. researchgate.net L-proline has been found to be an effective additive in these reactions, allowing the coupling to proceed at relatively mild temperatures (80-90 °C). researchgate.net Ullmann-type couplings are valuable for the synthesis of N-aryl triazoles, which are important substructures in many biologically active compounds. researchgate.netrsc.org More recent developments have focused on expanding the scope of this reaction to include a wider range of substrates and to improve its efficiency and sustainability. nih.gov

Table 2: Transition Metal-Catalyzed Reactions for Triazole Synthesis

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| C-H Arylation | Pd catalyst, tetrabutylammonium (B224687) acetate | Direct functionalization of the triazole ring; good to excellent yields for C-5 arylation. | nih.gov |

| Ullmann-type Coupling | Copper catalyst, L-proline | Formation of N-aryl triazoles; proceeds at moderate temperatures. | researchgate.net |

Structural Elucidation and Conformational Analysis of N Phenyl 1h 1,2,4 Triazol 5 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methodologies are fundamental in elucidating the molecular structure of N-phenyl-1H-1,2,4-triazol-5-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) have been pivotal in confirming its chemical identity and providing detailed information about its constituent atoms and their chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic-level structure of molecules in solution. For this compound, ¹H and ¹³C NMR studies are crucial for identifying the various proton and carbon environments within the molecule.

Similarly, ¹³C NMR data for related structures reveal characteristic chemical shifts for the carbon atoms of the triazole and phenyl rings. For 3-phenyl-1H-1,2,4-triazole-5-amine, the carbon attached to the amino group (C-NH₂) resonates at approximately 171.5 ppm, while the carbon attached to the phenyl group (C-Ph) appears around 160.1 ppm. ufv.br The phenyl carbons are observed in the range of 127.7 to 139.4 ppm. ufv.br Theoretical calculations on related triazole structures have also been employed to predict and corroborate experimental chemical shifts. ufv.br

Table 1: Representative ¹H and ¹³C NMR Data for a Closely Related Triazole Derivative

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| ¹H | NH₂ | 8.13 | DMSO-d₆ |

| ¹H | NH (pyrrolic) | 10.31 | DMSO-d₆ |

| ¹H | Phenyl | 7.31 - 7.88 (m) | DMSO-d₆ |

| ¹³C | C-NH₂ | 171.5 | DMSO-d₆ |

| ¹³C | C-Ph | 160.1 | DMSO-d₆ |

| ¹³C | Phenyl | 127.7 - 139.4 | DMSO-d₆ |

Data derived from studies on 3-phenyl-1H-1,2,4-triazole-5-amine. ufv.br

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amine and triazole functionalities. For the related compound 3-phenyl-1H-1,2,4-triazole-5-amine, the IR spectrum (Nujol/CsI) displays a band corresponding to the asymmetric stretching vibration of the primary amine (νₐₛ(NH₂)) at 3361 cm⁻¹ and the symmetric stretching vibration (νₛ(NH₂)) at 3274 cm⁻¹. ufv.br The presence of water can be indicated by a broad band around 3407 cm⁻¹. ufv.br The stretching vibrations of the C=N bonds within the triazole ring are typically observed in the region of 1682-1668 cm⁻¹. ufv.br Additionally, C-H bending vibrations are found at lower wavenumbers, for example, at 841 cm⁻¹ and 711 cm⁻¹. ufv.br

Table 2: Characteristic IR Absorption Bands for a Related Triazole Compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3407 | ν(H₂O) | Water |

| 3361 | νₐₛ(NH₂) | Primary Amine |

| 3274 | νₛ(NH₂) | Primary Amine |

| 1682, 1668 | ν(C=N) | Triazole Ring |

| 841 | δ(C-H) | C-H Bending |

| 711 | δ(C-H) | C-H Bending |

Data obtained from the analysis of 3-phenyl-1H-1,2,4-triazole-5-amine. ufv.br

Mass Spectrometry (LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable for the characterization of organic molecules.

For derivatives of this compound, mass spectrometry has been used to confirm their molecular weights. For instance, the mass spectrum of 1-phenethyl-4-phenyl-1H-1,2,3-triazole, a related compound, shows a molecular ion peak (M⁺) at an m/z of 249.13, which corresponds to its molecular weight. rsc.org Similarly, for 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-phenylamine, the molecular ion peak is observed at an m/z of 250.12. rsc.org High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence.

X-ray Crystallography and Solid-State Structural Insights

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on molecular geometry, conformation, and intermolecular interactions.

A significant structural study has been conducted on a co-crystal containing two tautomers: 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, which crystallized together in equal amounts. nih.govresearchgate.netnih.gov This study offers invaluable insights into the solid-state structure of the this compound system.

Molecular Geometry and Conformation

The crystallographic data reveals that the 3-phenyl-1,2,4-triazol-5-amine molecule is essentially planar. nih.govresearchgate.netnih.gov The dihedral angle between the phenyl ring and the mean plane of the 1,2,4-triazole (B32235) ring is very small, at 2.3 (2)°. nih.govresearchgate.netnih.gov This planarity suggests a significant degree of π-electron delocalization between the phenyl and triazole rings. The amino group is also nearly coplanar with the triazole ring, with a small deviation of the nitrogen atom from the plane defined by its substituents, indicating its involvement in the π-electron system of the triazole nucleus. nih.gov In contrast, the 5-phenyl-1,2,4-triazol-3-amine tautomer exhibits a more twisted conformation, with a dihedral angle of 30.8 (2)° between the phenyl and triazole rings. nih.govresearchgate.netnih.gov

The bond lengths within the 3-phenyl-1,2,4-triazol-5-amine tautomer are also informative. The C-N bond length of the amino group is 1.337 (3) Å, which is indicative of partial double bond character due to electron delocalization. nih.gov

Table 3: Selected Crystallographic Data for 3-phenyl-1,2,4-triazol-5-amine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.817 (2) |

| b (Å) | 5.0398 (6) |

| c (Å) | 18.637 (2) |

| β (°) | 113.573 (4) |

| V (ų) | 1533.9 (3) |

| Z | 4 |

| Dihedral Angle (Phenyl-Triazole) | 2.3 (2)° |

Data from the crystallographic study of the co-crystal of 3-phenyl-1,2,4-triazol-5-amine and its tautomer. nih.govresearchgate.net

Intermolecular Interactions and Crystal Packing (e.g., N—H⋯N Hydrogen Bonds)

The crystal packing of the co-crystal is stabilized by a network of intermolecular hydrogen bonds. nih.govresearchgate.netnih.gov Specifically, N—H⋯N hydrogen bonds are the dominant interactions, linking the molecules into a two-dimensional network parallel to the (100) crystal plane. nih.govresearchgate.net These hydrogen bonds involve the amine and triazole ring nitrogen atoms, creating a robust supramolecular architecture. The presence of these strong intermolecular forces contributes to the stability of the crystal lattice.

Analysis of Thermal Ellipsoids and Planarity

Crystallographic analyses of tautomers of phenyl-amino-1,2,4-triazoles reveal important details about their molecular planarity. In the case of 3-phenyl-1H-1,2,4-triazol-5-amine, a tautomer of the titular compound, the molecule is nearly planar. researchgate.netnih.gov The dihedral angle, which measures the twist between the phenyl ring and the 1,2,4-triazole ring, is a key indicator of this planarity. A smaller dihedral angle suggests a more planar conformation, which can facilitate π-electron delocalization across the molecule.

Table 1: Dihedral Angles in Phenyl-1,2,4-triazole Tautomers

| Tautomer | Dihedral Angle between Phenyl and Triazole Rings | Reference |

|---|---|---|

| 3-phenyl-1H-1,2,4-triazol-5-amine | 2.3 (2)° | researchgate.netnih.goviucr.org |

| 5-phenyl-1H-1,2,4-triazol-3-amine | 30.8 (2)° | researchgate.netnih.goviucr.org |

Tautomeric Equilibria and Isomerism in this compound and Related Structures

Tautomerism is a fundamental characteristic of 1,2,4-triazoles, where a hydrogen atom can migrate between different nitrogen atoms of the triazole ring, leading to different isomers. researchgate.netnih.gov This phenomenon is crucial for understanding the chemical reactivity and biological interactions of these compounds. researchgate.netcancer.gov

Annular Tautomerism (e.g., 1H and 4H forms of 1,2,4-triazoles)

For asymmetrically substituted 1,2,4-triazoles, such as this compound, several tautomeric forms are possible due to the movement of a proton between the nitrogen atoms of the triazole ring. researchgate.netrsc.org The primary forms are the 1H and 4H tautomers. nih.govijsr.net In many cases, the 1H-1,2,4-triazole tautomer is found to be more stable than the 4H-1,2,4-triazole form. nih.gov

Specifically for a compound like 3(5)-phenyl-1,2,4-triazol-5(3)-amine, three potential annular tautomers can be considered: 3-phenyl-1H-1,2,4-triazol-5-amine, 5-phenyl-1H-1,2,4-triazol-3-amine, and 5-phenyl-4H-1,2,4-triazol-3-amine. researchgate.netnih.gov The relative stability and prevalence of these tautomers are influenced by the electronic properties of the substituents.

Influence of Substituents on Tautomeric Preferences

The nature and position of substituents on the 1,2,4-triazole ring play a decisive role in determining which tautomer is more stable. iucr.orgnih.gov Generally, electron-donating groups tend to favor a location at the 5-position of the ring. nih.gov In the case of this compound and its isomers, the amino group is a strong electron-donating group, while the phenyl group has different electronic effects depending on its position.

This principle suggests that the 3-phenyl-1H-1,2,4-triazol-5-amine tautomer, with the electron-donating amino group at the 5-position, would be the more stable and therefore predominant form in the crystalline state. nih.gov The greater π-electron delocalization between the amino group and the triazole nucleus in this tautomer contributes to its stability. researchgate.netnih.govnih.gov Conversely, when a substituent has more pronounced electron-withdrawing properties, the equilibrium may shift towards the 5-amino-1H-tautomer. rsc.org

Spectroscopic and Crystallographic Evidence for Tautomers

Both spectroscopic and crystallographic methods are invaluable for identifying and characterizing the tautomeric forms of 1,2,4-triazoles. oup.comncl.res.in X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. rsc.orgncl.res.in

A remarkable finding in the study of 3(5)-phenyl-1,2,4-triazol-5(3)-amine is the co-crystallization of two different tautomers, 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine, in equal amounts within the same crystal lattice. researchgate.netnih.goviucr.orgnih.gov This was an unusual observation, as typically only one tautomer of an asymmetrically substituted 1,2,4-triazole is found in the crystalline form. researchgate.netnih.gov

Crystallographic data reveals distinct structural differences between these two co-crystallized tautomers. The C-N bond length of the exocyclic amino group is shorter in the 3-phenyl-1H-1,2,4-triazol-5-amine tautomer, indicating a greater degree of π-electron delocalization with the triazole ring. researchgate.netnih.gov This is consistent with the near planarity of this tautomer. In contrast, the longer C-N bond in the 5-phenyl-1H-1,2,4-triazol-3-amine tautomer and the significant twist between its phenyl and triazole rings suggest reduced electronic delocalization. researchgate.netnih.goviucr.org

NMR spectroscopy is another powerful tool for studying tautomeric equilibria in solution. rsc.orgrsc.org By analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule, the predominant tautomeric form in a given solvent can be determined. ncl.res.in

Table 2: Crystallographic Evidence for Tautomerism in Phenyl-Amino-1,2,4-Triazoles

| Feature | 3-phenyl-1H-1,2,4-triazol-5-amine | 5-phenyl-1H-1,2,4-triazol-3-amine | Reference |

|---|---|---|---|

| Co-crystallization | Yes, with its tautomer in a 1:1 ratio | Yes, with its tautomer in a 1:1 ratio | researchgate.netnih.goviucr.orgnih.gov |

| Planarity | Essentially planar | Non-planar | researchgate.netnih.goviucr.org |

| Dihedral Angle | 2.3 (2)° | 30.8 (2)° | researchgate.netnih.goviucr.org |

| C(amino)-N(amino) Bond Length | 1.337 (3) Å | 1.372 (3) Å | nih.gov |

Computational Chemistry and Theoretical Studies on N Phenyl 1h 1,2,4 Triazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for understanding the fundamental properties of N-phenyl-1H-1,2,4-triazol-5-amine. These computational methods provide a detailed picture of the molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP hybrid functional with a 6-311++G(2d,2p) basis set, have been employed for geometric optimization. ufv.br This process determines the lowest energy arrangement of the atoms, providing a theoretical model of the molecule's three-dimensional shape.

Studies on the co-crystal of its tautomers, 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, reveal key structural features. The 3-phenyl-1,2,4-triazol-5-amine molecule is observed to be nearly planar. nih.govnih.gov The dihedral angle, which measures the twist between the phenyl ring and the 1,2,4-triazole (B32235) ring, is a mere 2.3 (2)°. nih.govnih.gov This planarity suggests a significant degree of π-electron delocalization between the amino group and the triazole nucleus. nih.govnih.govresearchgate.net In contrast, its tautomer exhibits a much larger dihedral angle of 30.8 (2)°. nih.govnih.gov This structural information from crystallographic studies provides an essential benchmark for validating the accuracy of DFT-optimized geometries.

DFT calculations also illuminate the electronic properties of the molecule. For instance, in related triazole derivatives, analysis of the molecular electrostatic potential map, derived from DFT, shows that the triazole nitrogen atoms possess electrophilic character, while the amine groups are nucleophilic. researchgate.net This information is crucial for predicting how the molecule will interact with other chemical species.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a method used to study the excited states of molecules and predict their electronic transitions, which are responsible for how a molecule absorbs light. For a related triazole derivative, TD-DFT calculations have been successfully used to compute and assign important electronic transitions. researchgate.net This methodology can be applied to this compound to understand its ultraviolet-visible (UV-Vis) absorption spectrum. The calculations would identify the specific orbitals involved in the primary electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) and their corresponding energies, providing a theoretical basis for the observed spectroscopic properties.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods like ab initio and semi-empirical calculations are valuable. Ab initio methods, such as Møller-Plesset perturbation theory (MPn), are based on first principles without empirical parameters. For a compound closely related to this compound, geometry optimization has been performed using the MP4(SDQ) method, providing an alternative high-level theoretical structure. ufv.br Comparing the results from different levels of theory, such as DFT and MPn methods, helps to ensure the reliability of the computational predictions for molecular properties.

Spectroscopic Parameter Prediction

Computational methods are particularly powerful in predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

Theoretical NMR Chemical Shift Calculations (e.g., 13C, Magnetic Shielding Tensors)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a critical tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. For N-phenyl-1H-1,2,4-triazole-5-amine (referred to as pta in a study), theoretical ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method at the B3LYP/6-311++G(2d,2p) level of theory after geometry optimization. ufv.br

The calculated values show good agreement with experimental data obtained in solvents like DMSO-d₆ and CDCl₃. ufv.br For instance, the hydrogen atoms of the phenyl group show experimental signals around δ 7.31 in DMSO, which aligns with theoretical predictions. ufv.br Similarly, the calculated ¹³C NMR chemical shifts for the phenyl and triazole carbons can be matched to the experimental spectrum, confirming the compound's identity and structure. ufv.br

Below are tables comparing the experimental and theoretical NMR data for N-phenyl-1H-1,2,4-triazole-5-amine.

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Group | Experimental (DMSO-d₆) ufv.br | Experimental (CDCl₃) ufv.br |

| NH₂ | 8.13 | 8.24 |

| NH (triazole) | 10.31 | 10.45 |

| Phenyl (m, 3H) | 7.31 | 7.32 |

| Phenyl (m, 2H) | 7.88 | 7.89 |

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Experimental (DMSO-d₆) ufv.br | Experimental (CDCl₃) ufv.br |

| C-NH₂ | 171.5 | 171.7 |

| C-Ph (triazole attachment) | 160.1 | 160.4 |

| Phenyl Carbons | 139.4, 129.7, 129.3, 127.7 | 139.7, 130.0, 129.6, 128.0 |

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed using methods like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy alongside theoretical calculations, provides a detailed picture of the molecular bonds and functional groups within a compound. For this compound (also referred to as 3-phenyl-1H-1,2,4-triazol-5-amine or pta), experimental infrared spectroscopy has identified key vibrational modes. ufv.br

A study by da Silva, J. V. et al. (2022) reported the following characteristic IR absorption bands for the synthesized compound:

N-H Stretching: Asymmetric and symmetric stretching vibrations of the amino group (NH₂) were observed at 3361 cm⁻¹ and 3274 cm⁻¹, respectively. ufv.br

C=N Stretching: Vibrations corresponding to the carbon-nitrogen double bonds within the triazole ring were identified at 1682 cm⁻¹ and 1668 cm⁻¹. ufv.br

C-H Bending: Bending vibrations for carbon-hydrogen bonds were recorded at 841 cm⁻¹ and 711 cm⁻¹. ufv.br

These experimental findings are crucial for validating the results of theoretical frequency calculations, often performed using Density Functional Theory (DFT). For related compounds like 3-amino-1,2,4-triazole, FT-IR spectra show characteristic peaks for C-H aromatic vibrations (around 3083-3054 cm⁻¹) and strong N-H stretching of the amino group (around 3211 cm⁻¹). researchgate.net Such computational studies on the parent triazole and its derivatives help in the precise assignment of vibrational modes observed experimentally for this compound. researchgate.netnih.gov

The table below summarizes the key experimental IR frequencies for 3-phenyl-1H-1,2,4-triazol-5-amine.

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Asymmetric NH₂ Stretch | 3361 | ufv.br |

| Symmetric NH₂ Stretch | 3274 | ufv.br |

| C=N Stretch | 1682, 1668 | ufv.br |

| C-H Bend | 841, 711 | ufv.br |

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein. While specific molecular docking studies for this compound are not extensively detailed in the provided search results, the broader class of 1,2,4-triazole derivatives has been widely investigated, offering insights into its potential interactions. nih.govpensoft.netijper.orgresearchgate.netcal-tek.eu

Ligand-Protein Binding Affinity Predictions

Computational studies on various 1,2,4-triazole derivatives consistently demonstrate their potential to bind to a range of biological targets with favorable binding affinities, typically measured in kcal/mol. For instance, novel 1,2,4-triazole-N-arylamide hybrids have been docked against the STAT3 protein, a cancer target, showing strong binding interactions. researchgate.net In another study, triazole-based ligands were docked against the KDM5A enzyme, a target in cancer therapy, with some ligands showing binding energies as low as -11.042 kcal/mol, indicating high affinity. cal-tek.eu Similarly, docking studies of 1,2,4-triazole derivatives against enzymes involved in oxidative stress, such as NO-synthase and the NMDA-receptor, have been performed to predict their potential as inhibitors. pensoft.net These studies suggest that the 1,2,4-triazole scaffold, as present in this compound, is a promising pharmacophore for developing potent inhibitors. cal-tek.eu

Identification of Key Binding Interactions (e.g., Hydrogen Bonding, π-Cationic Interactions, Hydrophobic Contacts)

The binding of 1,2,4-triazole derivatives to protein active sites is stabilized by a variety of non-covalent interactions.

Hydrogen Bonding: The nitrogen atoms of the triazole ring and the exocyclic amino group of this compound are capable of acting as hydrogen bond donors and acceptors. ufv.br Crystallographic data for the compound confirms its participation in N-H⋯N hydrogen bonds in the solid state. nih.govnih.gov Docking studies on related derivatives show that these groups frequently form hydrogen bonds with amino acid residues in protein active sites, such as Gln, Arg, and Thr. nih.gov

π-Interactions: The phenyl ring and the aromatic triazole ring can participate in π-π stacking or π-cationic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. pensoft.net The planarity of the 3-phenyl-1,2,4-triazol-5-amine tautomer, where the phenyl and triazole rings are nearly coplanar, facilitates extensive π-electron delocalization, which is favorable for such interactions. nih.govresearchgate.netnih.gov

Hydrophobic Contacts: The phenyl group provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar residues in the protein's active site, further stabilizing the ligand-protein complex. nih.gov

Mechanistic Insights into Biological Activity (e.g., Enzyme Inhibition Mechanisms)

Computational docking studies provide valuable hypotheses about the mechanisms through which 1,2,4-triazole derivatives exert their biological effects. A common mechanism is enzyme inhibition, where the molecule binds to the active site of an enzyme, blocking its function.

Derivatives of 1,2,4-triazole have been computationally evaluated as inhibitors of various enzymes:

Kinase Inhibition: Docking studies have shown that triazole compounds can bind to the ATP-binding site of kinases like Focal Adhesion Kinase (FAK) and VEGFR-2, suggesting a mechanism of competitive inhibition for potential anticancer activity. researchgate.netresearchgate.net

Enzyme Inhibition in Neurodegenerative and Metabolic Diseases: Substituted 1,2,4-triazoles have shown potential to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are targets in Alzheimer's disease and diabetes. nih.govacs.org

Antimicrobial Targets: Docking studies have also explored the binding of triazole derivatives to microbial enzymes such as DNA gyrase, indicating a potential mechanism for antibacterial action. preprints.org

These studies collectively suggest that this compound could potentially act as an enzyme inhibitor by occupying the active site and forming key interactions that prevent the natural substrate from binding.

Structure-Activity Relationship (SAR) and ADME Predictions (Computational Aspects)

While specific computational SAR and ADME (Absorption, Distribution, Metabolism, and Excretion) studies for this compound are limited, research on related analogues provides a framework for understanding its potential properties.

Structure-Activity Relationship (SAR): SAR studies on 1,2,4-triazole derivatives reveal how different substituents on the core structure influence biological activity.

A study on N-arylated 5-aryl-1,2,4-triazole-coupled acetamides found that the presence of an electron-donating methyl group at the ortho-position of the phenyl ring enhanced anti-proliferative activity. nih.gov

In a series of 1,2,4-triazole-N-arylamide hybrids, the nature and position of substituents on the N-aryl moiety were found to be critical for anticancer activity against STAT3. researchgate.net

For antioxidant activity, QSAR studies have indicated that the electronic environment and the nature of substituents on the phenyl ring play a crucial role in the radical scavenging capacity of triazole analogues. researchgate.net

ADME Predictions: ADME properties are computationally predicted to assess the drug-likeness of a compound. Software like SwissADME is often used to calculate parameters based on Lipinski's "rule of five." pensoft.netacs.org For various 1,2,4-triazole series, these predictions have shown that the compounds generally exhibit good oral bioavailability profiles with appropriate molecular weights, lipophilicity (LogP), and numbers of hydrogen bond donors and acceptors. pensoft.netnih.govacs.org These general findings suggest that this compound likely possesses favorable drug-like properties, though specific calculations are needed for confirmation.

Investigation of Antioxidant Properties

Computational methods are increasingly used to investigate the antioxidant potential of chemical compounds. These studies often involve molecular docking with enzymes that regulate oxidative stress or quantum chemical calculations to understand radical scavenging mechanisms. pensoft.netnih.gov

Several studies have highlighted the antioxidant potential of the 1,2,4-triazole scaffold. isres.org A comprehensive in silico investigation screened a library of 112 triazole derivatives for their binding affinity to six enzymes involved in oxidative stress, including NO-synthase, NADPH-oxidase, and tyrosinase. pensoft.netpensoft.net The study identified several compounds with high predicted binding affinity, suggesting they could act as inhibitors of these enzymes and thus function as antioxidants. pensoft.net

The primary mechanisms for antioxidant activity involve the donation of a hydrogen atom or an electron to neutralize free radicals. Computational studies on phenolic antioxidants have established that properties like bond dissociation enthalpy (BDE) of the hydrogen-donating group are key predictors of antioxidant capacity. nih.gov For this compound, the amino group (NH₂) could potentially donate a hydrogen atom. The presence of the phenyl and triazole rings can stabilize the resulting radical through resonance, a feature that generally enhances antioxidant activity. isres.org QSAR studies on triazole analogues have confirmed that electronic properties are key descriptors for predicting antioxidant potency. researchgate.net

Pharmacological and Biological Research of N Phenyl 1h 1,2,4 Triazol 5 Amine

Antimicrobial Activities

Derivatives based on the N-phenyl-1H-1,2,4-triazol-5-amine framework have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new therapeutic agents to combat infectious diseases.

Numerous studies have confirmed the efficacy of N-phenyl-1,2,4-triazol-5-amine derivatives against a panel of both Gram-positive and Gram-negative bacteria. Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown strong antibacterial activity against Staphylococcus aureus, with some derivatives exhibiting potency superior to the standard drug streptomycin nih.gov. Similarly, other novel 1,2,4-triazole (B32235) derivatives have been found to be highly active against Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 16 µg/mL nih.gov.

The antibacterial activity extends to other significant pathogens. Research on various substituted triazoles has documented activity against Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae nih.govmdpi.com. For instance, certain ofloxacin analogues incorporating the 1,2,4-triazole ring showed antibacterial properties against S. aureus and E. coli with MIC values ranging from 0.25 to 1 µg/mL, comparable to the parent drug nih.gov. The diverse substitutions on the phenyl and triazole rings play a crucial role in modulating the potency and spectrum of these compounds.

Table 1: Antibacterial Activity of Selected N-phenyl-1,2,4-triazol-5-amine Derivatives Note: MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Nalidixic acid-based triazolothiadiazoles | Pseudomonas aeruginosa | 16 | nih.gov |

| Ofloxacin-based triazoles | Staphylococcus aureus | 0.25 - 1 | nih.gov |

| Ofloxacin-based triazoles | Escherichia coli | 0.25 - 1 | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidines (Compound 9n) | Staphylococcus aureus | 16 | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidines (Compound 9o) | Bacillus subtilis | 32 | nih.gov |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Active (Potency varies) | nih.gov |

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, and derivatives of this compound are no exception. These compounds have been evaluated against a range of human and plant pathogenic fungi. Studies have shown that certain derivatives exhibit significant to moderate activity against Candida albicans and Aspergillus niger nih.gov. For example, a series of novel triazoles showed MIC values ranging from less than 0.063 to 32 μg/mL against C. albicans species ekb.eg. Another study reported that a hybrid benzothiazolyl-triazole compound had a potent MIC value of 0.39 μg/mL against C. albicans ekb.eg.

Derivatives have also shown promise against phytopathogenic fungi. Research has documented a broad spectrum of moderate to strong antifungal properties against agricultural pathogens like Fusarium oxysporum and Phytophthora infestans at a concentration of 50 µg/mL . The effectiveness of these compounds is often compared to commercial fungicides, with some derivatives showing activity equal to or higher than references like Cyproconazole .

Table 2: Antifungal Activity of Selected N-phenyl-1,2,4-triazol-5-amine Derivatives Note: MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.

| Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

| Benzothiazolyl-triazole hybrids | Candida albicans | 0.39 | ekb.eg |

| Triazole alcohol derivatives | Candida albicans | 0.063 - 1 | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidines (Compound 9d) | Candida albicans | 15.50 (µM) | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidines (Compound 9p) | Aspergillus flavus | 26.30 (µM) | nih.gov |

| {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amines | Aspergillus niger | Active at 50 µg/mL |

Tuberculosis remains a global health challenge, necessitating the discovery of new antimycobacterial agents. Derivatives of N-phenyl-1,2,4-triazole have emerged as a promising class of compounds against Mycobacterium species. A study of pyridine-1,2,4-triazole derivatives found one compound to be highly active against Mycobacterium tuberculosis H37Ra with an MIC of 0.976 μg/mL mdpi.com. Other research efforts have synthesized novel 1,2,4-triazole derivatives with MIC values against M. tuberculosis ranging from 2 to 32 μg/mL nih.gov.

Activity has also been demonstrated against non-pathogenic strains like Mycobacterium smegmatis. An N-allyl derivative with an unsubstituted phenyl moiety displayed notable activity against M. smegmatis, with an MIC of 3.25 µg/mL, which was more potent than the reference drug isoniazid in that study nih.gov. These findings underscore the potential of this chemical scaffold in the development of new anti-tuberculosis drugs.

Table 3: Antimycobacterial Activity of Selected N-phenyl-1,2,4-triazol-5-amine Derivatives Note: MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.

| Derivative Class | Mycobacterial Strain | MIC (µg/mL) | Reference |

| Pyridine-1,2,4-triazole (Compound C4) | Mycobacterium tuberculosis H37Ra | 0.976 | mdpi.com |

| N-allyl derivative | Mycobacterium smegmatis | 3.25 | nih.gov |

| N-allyl derivative | Mycobacterium tuberculosis | 4 - 32 | nih.gov |

| Novel 1,2,4-triazole (Compound 4) | Mycobacterium tuberculosis | 2 | nih.gov |

The antimicrobial effects of N-phenyl-1,2,4-triazol-5-amine derivatives are attributed to their ability to interfere with essential microbial pathways. One of the primary proposed mechanisms is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is crucial for DNA replication, recombination, and repair nih.govnih.govdntb.gov.ua. Certain ciprofloxacin-triazole hybrids have been studied for their affinity to this enzyme nih.gov. Some 1,2,4-triazolo[1,5-a]pyrimidine derivatives were identified as dual inhibitors of both bacterial DNA gyrase and dihydrofolate reductase (DHFR), another key enzyme in bacterial survival nih.gov.

In the context of antifungal activity, the mechanism often involves the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi . Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death. Molecular docking studies have shown a high affinity of some {2-(3-R-1H-1,2,4-triazol-5-yl)phenyl}amine derivatives for the Candida albicans CYP51 enzyme, supporting this proposed mechanism .

Structure-Activity Relationship (SAR) studies are vital for optimizing the antimicrobial potency of N-phenyl-1,2,4-triazol-5-amine derivatives. Research has shown that the nature and position of substituents on the phenyl ring significantly influence biological activity nih.govekb.eg. For instance, in a series of Schiff bases, the presence of electron-withdrawing groups like 4-chloro and 4-bromo on the phenyl ring was associated with good antibacterial activity nih.gov. Similarly, for antifungal activity against C. albicans, derivatives containing a bromine atom at the 2-position of the phenyl ring showed notable potency ekb.eg.

The substitution on the triazole ring itself is also critical. Studies on 4-amino-1,2,4-triazole derivatives revealed that the presence of a 4-trichloromethyl group attached to the phenyl ring at the C-3 position of the triazole resulted in the highest antibacterial activity nih.gov. Furthermore, the presence of a phenylpiperazine moiety was found to be crucial for high antibacterial activity against several microbial strains nih.gov. These SAR insights provide a roadmap for the rational design of more effective antimicrobial agents based on this scaffold.

Antineoplastic and Antiproliferative Potentials

Beyond their antimicrobial effects, derivatives of the 1,2,4-triazole core have demonstrated significant potential as antineoplastic and antiproliferative agents. A variety of modified N-phenyl-1,2,4-triazol-5-amine compounds have been synthesized and evaluated against numerous human cancer cell lines.

A series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds showed potent cytotoxic activities against lung cancer cell lines (A549, NCI-H460, NCI-H23), with IC50 values ranging from 1.02 to 48.01 µM nih.gov. The compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was particularly potent, with an IC50 of 1.09 µM against A549 cells, and was found to induce apoptosis by upregulating pro-apoptotic proteins nih.gov. Other studies have reported that novel 1,2,4-triazole derivatives exhibited promising cytotoxic activity against HeLa and MCF-7 (breast cancer) cell lines, with some compounds showing IC50 values below 12 µM nih.gov. The antiproliferative activity of these compounds is often linked to their ability to inhibit specific enzymes involved in cancer progression, such as EGFR, c-MET, or aromatase nih.govnih.gov.

Table 4: Antiproliferative Activity of Selected N-phenyl-1,2,4-triazol-5-amine Derivatives Note: IC50 = half-maximal inhibitory concentration. Lower values indicate higher potency.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (Lung) | 1.09 | nih.gov |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 (Lung) | 2.01 | nih.gov |

| Indolyl-1,2,4-triazole-chalcone hybrid (9a) | General (GI50) | 3.69 - 20.40 | nih.gov |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (10a) | MCF-7 (Breast) | 6.43 | nih.gov |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (10a) | HeLa (Cervical) | 5.6 | nih.gov |

| Indolyl 1,2,4-triazole (Vg) | MCF-7 (Breast) | 0.891 | rsc.org |

Cytotoxicity against Human Cancer Cell Lines

Derivatives of the 1,2,4-triazole scaffold have shown considerable cytotoxic activity against a variety of human cancer cell lines. Research indicates that modifications to the core structure can lead to potent anti-proliferative effects.

For instance, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds were evaluated for their anti-lung cancer potential. Most of these compounds displayed potent cytotoxic activities against A549, NCI-H460, and NCI-H23 lung cancer cell lines, with IC50 values ranging from 1.02 to 48.01 µM nih.gov. The compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) was identified as a particularly potent agent, with IC50 values of 1.09 µM, 2.01 µM, and 3.28 µM against A549, NCI-H460, and NCI-H23 cells, respectively nih.gov.

Another study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant anticancer activity. One analog, compound 4i, was most susceptible against several cell lines, including CCRF-CEM (leukemia), UO-31 (renal), and OVCAR-5 (ovarian), showing percent growth inhibitions (PGI) of 26.92%, 30.14%, and 23.12% respectively, at a 10⁻⁵ M concentration nih.gov.

Furthermore, novel 1,2,4-triazole derivatives have been synthesized and tested against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines, with some compounds showing promising cytotoxic activity below 12 µM against the HeLa cell line nih.govresearchgate.net. The anti-cancer activity of various 1,2,4-triazole carboxamide derivatives has also been assessed against cell lines including A-549, HCT-116 (colorectal), and HepG2 (liver) researchgate.netsemanticscholar.org.

| Compound/Derivative | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 | Lung | 1.09 | nih.gov |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 | Lung | 2.01 | nih.gov |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H23 | Lung | 3.28 | nih.gov |

| Indolin-2-one-triazole hybrid 11d | HepG2 | Liver | 0.73 | semanticscholar.org |

| Indolin-2-one-triazole hybrid 11g | HepG2 | Liver | 0.71 | semanticscholar.org |

| 1,2,4 triazole derivative HB5 | Hep G2 | Liver | Lowest IC50 of series | pensoft.net |

Molecular Targets in Cancer Pathways

The anticancer effects of this compound derivatives are often attributed to their interaction with specific molecular targets crucial for cancer cell proliferation and survival.

Tubulin Polymerization Inhibition: Several studies have identified the 1,2,4-triazole scaffold as a key element in designing tubulin polymerization inhibitors. These compounds often act by binding to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. For example, a series of 5-amino-1H-1,2,4-triazoles possessing a 3,4,5-trimethoxyphenyl moiety were synthesized, with one analog exhibiting potent tubulin polymerization inhibitory activity with an IC50 value of 9.4 μM nih.gov. Molecular modeling confirmed stable interactions within the colchicine-binding site nih.govresearchgate.net. Another study highlighted an indole/1,2,4-triazole hybrid, which was more effective at blocking tubulin polymerization (IC50 = 3.03 µM) than the reference drug combretastatin A-4 (CA-4) mdpi.com. The 1,2,4-triazole ring is often used to maintain the bioactive cis-configuration found in natural inhibitors like CA-4 nih.gov.

EGFR Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and 1,2,4-triazole derivatives have been developed as EGFR inhibitors mdpi.comresearchgate.netresearcher.life. Mutations in the EGFR gene are common in non-small cell lung cancer (NSCLC), making it a prime target for tyrosine kinase inhibitors (TKIs) nih.gov. Research on novel 1,2,4 triazole derivatives incorporating a 2-(2,3-dimethyl aminobenzoic acid) moiety showed that one compound (HB5) killed cancer cells by inhibiting EGFR tyrosine kinase activity, which is essential for cell proliferation and cycle progression pensoft.net.

BRAFV600E Kinase Inhibition: The BRAF kinase is another critical component of cellular signaling pathways that regulate cell growth. The BRAFV600E mutation is a known oncogenic driver in various cancers, including melanoma researchgate.net. While many kinase inhibitors target BRAF, specific research directly linking the this compound core to potent BRAFV600E inhibition is less defined in the provided literature. However, other heterocyclic scaffolds, such as novel thiazole derivatives, have been designed as potent BRAFV600E kinase inhibitors, with some compounds showing superior activity to the approved drug dabrafenib nih.gov.

| Compound/Derivative Class | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 5-amino-1H-1,2,4-triazole analogue (IIa) | Tubulin Polymerization | 9.4 µM | nih.gov |

| Indole/1,2,4-triazole hybrid (7i) | Tubulin Polymerization | 3.03 µM | mdpi.com |

| Pyrimidine-pyrene hybrid (4b) | EGFR Kinase | 77.03 nM | researcher.life |

| Pyrimidine-pyrene hybrid (4c) | EGFR Kinase | 94.9 nM | researcher.life |

Drug Design and SAR for Anticancer Activity

The design of anticancer agents based on the 1,2,4-triazole scaffold often involves a molecular hybridization approach, combining the triazole ring with other known pharmacophores to enhance activity mdpi.com. The nitrogen atoms of the triazole ring are crucial as they can form hydrogen bonds with biological targets, improving pharmacological properties nih.govpensoft.net.

Structure-Activity Relationship (SAR) studies have provided valuable insights. For tubulin inhibitors, it has been shown that attaching an N-methyl-5-indolyl moiety to the 1,2,4-triazole core can confer optimal bioactivity nih.gov. In another series, the presence of chlorobenzene-substituents significantly enhanced anti-neoplastic activity compared to other 5-phenyl-4H-1,2,4-triazol-3-amine structures nih.gov. For EGFR inhibitors, SAR studies on N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives have been conducted to identify molecules capable of inhibiting clinically relevant EGFR mutations researchgate.net. The design strategy for some 1,2,4-triazole derivatives is based on the structures of known aromatase inhibitors like Letrozole and Anastrozole, where the triazole nitrogen atoms bind to the iron in the heme moiety of the enzyme nih.govresearchgate.net.

Enzyme and Receptor Modulatory Effects

Inhibition of Blood Coagulation Factors

Acylated derivatives of 1H-1,2,4-triazol-5-amines have emerged as potent and selective inhibitors of key serine proteases in the blood coagulation cascade, namely Factor XIIa (FXIIa) and thrombin nih.govdrugbank.comacs.org. Inhibition of these factors is a promising strategy for developing novel antithrombotic drugs nih.govacs.orgresearchgate.net.

Research has shown that introducing an amide moiety into the 3-aryl aminotriazole scaffold allows the compounds to reach binding sites in FXIIa and thrombin that were previously unaddressed nih.govacs.orgresearchgate.net. One N-phenylamide-derived aminotriazole was found to inhibit thrombin with an IC50 value of 41 nM, while being selective over FXIIa (IC50 = 1.5 µM) nih.govacs.org. Conversely, other structural variations of the scaffold led to a potent inhibitor of FXIIa with an IC50 of 29 nM nih.govdrugbank.comacs.org. These inhibitors act via a covalent mechanism, forming an acyl-enzyme complex acs.orgresearchgate.net.

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| N-phenylamide-derived aminotriazole (5t) | Thrombin | 41 nM | nih.govacs.org |

| N-phenylamide-derived aminotriazole (5t) | Factor XIIa | 1.5 µM | acs.org |

| Quinoxaline-derived aminotriazole | Factor XIIa | 28 nM | nih.govresearchgate.net |

| Acylated 1,2,4-triazol-5-amine (21i) | Factor XIIa | 29 nM | nih.govdrugbank.comacs.org |

| Acylated 1,2,4-triazol-5-amine (21m) | Thrombin | 27 nM | nih.govdrugbank.com |

Receptor Binding and Signaling Pathway Modulation

Beyond the specific kinase targets mentioned previously, 1,2,4-triazole derivatives have been shown to interact with other receptors and modulate various signaling pathways. For example, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were found to exert anticonvulsant activity through binding to GABA-A receptors and increasing the content of the inhibitory neurotransmitter GABA in the brain mdpi.com. Additionally, the design of some anticancer 1,2,4-triazole derivatives is based on their ability to act as aromatase inhibitors, which is a key enzyme in estrogen biosynthesis and a target in hormone-dependent breast cancer nih.govresearchgate.net.

Covalent Inhibition Mechanisms

Derivatives of this compound have been identified as effective covalent inhibitors, particularly targeting serine proteases involved in blood coagulation. This mechanism involves the formation of a stable covalent bond between the inhibitor and a key amino acid residue in the enzyme's active site, leading to its inactivation.

Amide-functionalized acylated 1,2,4-triazol-5-amines have been synthesized and evaluated as inhibitors of blood coagulation factor XIIa (FXIIa) and thrombin. nih.gov The introduction of an N-phenylamide moiety to the aminotriazole scaffold resulted in a compound that selectively inhibited thrombin with an IC50 value of 41 nM. nih.govacs.org In contrast, it showed significantly less activity against FXIIa, with an IC50 value of 1.5 µM. acs.org

The covalent mechanism of these inhibitors has been confirmed through mass-shift experiments and molecular modeling studies. nih.gov These studies demonstrate that the acylated 1,2,4-triazol-5-amine derivatives act by transferring their acyl group to the catalytic serine residue (Ser195) of the protease. acs.orgnih.gov This acylation forms a stable complex, thereby blocking the enzyme's normal catalytic function. acs.org The design of these inhibitors often involves modifying the exocyclic amino group to enhance potency and selectivity for the target enzyme. acs.org

Other Noteworthy Biological Activities

Beyond covalent inhibition, the this compound scaffold is a component of molecules exhibiting a range of other important biological activities.

The 1,2,4-triazole ring is a component of various compounds with demonstrated antiviral activity against a range of DNA and RNA viruses. nih.gov Research into derivatives has shown that this heterocyclic nucleus is a valuable scaffold in the design of new antiviral agents. researchgate.net For instance, a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were developed as potent HIV-1 capsid inhibitors, with some analogues showing EC50 values as low as 3.13 µM. nih.gov While this represents a different triazole isomer, it highlights the potential of the phenyl-triazole combination. Other studies on 5-phenyl-3H-1,2,4-triazol-3-ylsulfanyl derivatives have identified compounds with significant activity against the Hepatitis B virus (HBV). Specifically, certain sugar hydrazone derivatives demonstrated the highest antiviral efficacy against HBV in the tested series.

Derivatives of 1,2,4-triazole are of considerable interest for the development of new drugs with anticonvulsant activity. zsmu.edu.ua A number of N-phenyl-1,2,4-triazole derivatives have been synthesized and evaluated for their potential to treat epilepsy. One study found that a derivative, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone), exhibited anticonvulsant activity 1.27 times more effective than phenobarbital in a corazole-induced seizure model in rats. zsmu.edu.ua

The mechanism of action for some of these anticonvulsant triazole derivatives is believed to involve the central nervous system's neurotransmitter balance. Research on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives indicated that potent compounds in this class may exert their anticonvulsant effects by increasing the content of the inhibitory neurotransmitter GABA in the brain. nih.govresearchgate.net Affinity tests have shown that these compounds can bind to GABA-A receptors. nih.govresearchgate.net

| Compound Derivative | Test Model | ED50 Value |

|---|---|---|

| Compound 6l (An N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted amide) | Maximal Electroshock (MES) | 9.1 mg/kg nih.gov |

| Compound 6l (An N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted amide) | Subcutaneous Pentylenetetrazole (scPTZ) | 19.0 mg/kg nih.gov |

| Compound 6f (An N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted amide) | Maximal Electroshock (MES) | 13.1 mg/kg nih.gov |

| Compound 6f (An N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted amide) | Subcutaneous Pentylenetetrazole (scPTZ) | 19.7 mg/kg nih.gov |

The 1,2,4-triazole scaffold is present in many compounds investigated for anti-inflammatory and antioxidant properties. researchgate.netresearchgate.net Synthetic antioxidants are of great importance as the overproduction of free radicals can lead to oxidative stress, which is implicated in the pathogenesis of various diseases. researchgate.net

Studies on 1,2,4-triazole derivatives have shown their potential to act as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. minia.edu.eg Certain novel 1,2,4-triazole derivatives have exhibited remarkable anti-inflammatory activity comparable to standard drugs like indomethacin and celecoxib. minia.edu.eg For example, some derivatives showed excellent selectivity for the COX-2 isoenzyme. mdpi.com Furthermore, research into 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives has demonstrated their ability to scavenge DPPH free radicals, indicating antioxidant potential. researchgate.net The antioxidant capacity of these compounds is often linked to the nature of the substituent groups on the phenyl and triazole rings. isres.org

General Pharmacological Profiling and Mechanistic Studies

The diverse biological activities of this compound and its derivatives stem from the versatile nature of the 1,2,4-triazole ring, which can interact with various biological targets. researchgate.net Mechanistic studies have often focused on the specific therapeutic area being investigated.

For instance, in the context of anticonvulsant activity, the mechanism often involves modulation of neurotransmitter systems. Studies have shown that some active N-phenyl-1,2,4-triazole derivatives can increase brain levels of the inhibitory neurotransmitter GABA and exhibit an affinity for GABA-A receptors, suggesting a mechanism similar to that of benzodiazepines. nih.govresearchgate.net

In the realm of enzyme inhibition, particularly for serine proteases like thrombin, the mechanism is covalent acylation of the active site serine. nih.govacs.org Molecular docking studies have helped to elucidate the binding modes of these inhibitors, confirming how they interact with and inactivate the enzyme. nih.gov

The general pharmacological profile of this class of compounds is broad, with activities including antimicrobial, anticancer, and antidiabetic effects also being reported for various 1,2,4-triazole derivatives. nih.gov The specific profile of any given derivative is highly dependent on the nature and position of the substituents on both the phenyl and triazole rings.

Applications in Materials Science and Polymer Chemistry

Role as Building Blocks in Polymer Synthesis

The 1,2,4-triazole (B32235) moiety is a robust heterocyclic structure that can be incorporated into polymer backbones to create materials with unique characteristics. researchgate.net Compounds like 3-phenyl-1H-1,2,4-triazol-5-amine are utilized as synthons or building blocks for creating more complex fused heterocyclic systems and polymers. nih.govresearchgate.net The presence of the triazole ring, with its high nitrogen content and aromaticity, contributes to the stability and functionality of the resulting polymers. researchgate.netnih.gov

The incorporation of triazole rings into polymer main chains is a known strategy for enhancing thermal stability. researchgate.net The rigid, aromatic nature of the triazole heterocycle contributes to a higher decomposition temperature in the resulting polymers. For instance, poly(1,2,3-triazolyl-benzenesulfonamide)s have been synthesized that show decomposition temperatures (for 50% weight loss) ranging from 406°C to 474°C in a nitrogen atmosphere, indicating significant thermal robustness. researchgate.net

The strong dipole moment and potential for hydrogen bonding associated with the 1,2,3-triazole ring can lead to polymers with higher crystallinity and ordered structures, which can influence mechanical properties. mdpi.com The synthesis of dense 1,2,3-triazole polymers has shown that the arrangement of the triazole units (1,4- vs. 1,5-disubstituted) affects the melting point and crystallinity of the material. mdpi.com While specific data on the mechanical strength of polymers derived directly from N-phenyl-1H-1,2,4-triazol-5-amine is limited in the provided results, the inherent properties of triazole-based polymers suggest a potential for creating mechanically strong materials.

A variety of polymerization methods are employed to synthesize triazole-based polymers. One of the most prominent is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," which is highly efficient for creating 1,4-disubstituted 1,2,3-triazole linkages. mdpi.commdpi.comacs.org This method allows for the synthesis of well-defined polymer structures. researchgate.net Other methods include Huisgen cycloaddition, which can produce a mix of 1,4- and 1,5-disubstituted triazoles. mdpi.com

For instance, 4-azo-3,5-substituted-1,2,4-triazole polymers have been synthesized by first creating 1,2,4-triazole 4-azo derivatives and then treating them with polyacryloyl chloride in the presence of pyridine (B92270). ajchem-a.comajchem-a.com

The characterization of these polymers is crucial to understanding their structure and properties. Standard techniques include:

Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify characteristic functional groups and confirm the formation of the triazole ring and polymer backbone. acs.orgajchem-a.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) : To elucidate the detailed chemical structure of the monomer and the resulting polymer. researchgate.netajchem-a.comresearchgate.net

Gel Permeation Chromatography (GPC) : To determine the molecular weight and polydispersity of the polymers. researchgate.netresearchgate.net

Thermal Analysis (DSC and TGA) : Differential scanning calorimetry (DSC) is used to determine thermal transitions like melting point, while thermogravimetric analysis (TGA) is used to assess thermal stability. researchgate.netmdpi.com

Table 1: Polymerization Methods for Triazole-Based Polymers

| Polymerization Method | Description | Resulting Structure | Reference |

|---|---|---|---|

| Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | A "click chemistry" reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. | Regioselectively produces 1,4-disubstituted triazole rings, leading to stereoregular polymers. | researchgate.netacs.org |

| Huisgen 1,3-dipolar cycloaddition | A thermal reaction between an azide and an alkyne without a metal catalyst. | Produces a mixture of 1,4- and 1,5-disubstituted triazole units. | researchgate.netmdpi.com |

Electronic and Optical Materials

The 1,2,4-triazole ring is an electron-deficient system, which makes its derivatives suitable for applications in electronic and optoelectronic devices. nih.gov This electron-accepting nature is fundamental to their use as electron-transporting or hole-blocking materials.

Derivatives of 1,2,4-triazole are recognized for their potential as electron-transporting materials. nih.gov The presence of highly electronegative nitrogen atoms in the heterocyclic ring affects the electron distribution and facilitates intramolecular electron transport. nih.gov Density functional theory (DFT) calculations on bis-aryl substituted triazoles show that their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned by changing substituents. researchgate.net This tunability is key for designing materials with specific energy levels required for efficient charge injection and transport in electronic devices. The energy gap between the HOMO and LUMO determines the chemical reactivity and kinetic stability of the molecule. irjweb.com The ability to tune these properties indicates that electron transport characteristics can be controlled. researchgate.net